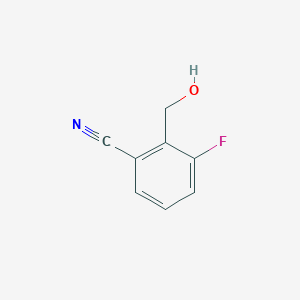

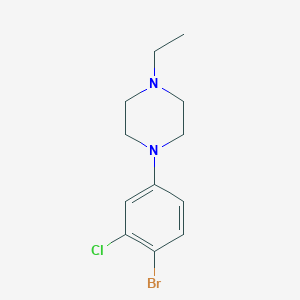

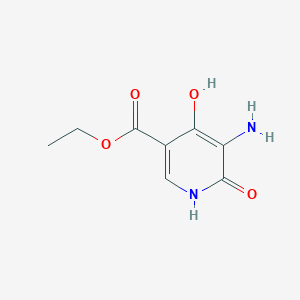

![molecular formula C7H11ClN2 B1447565 Chlorhydrate de 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine CAS No. 1555967-60-6](/img/structure/B1447565.png)

Chlorhydrate de 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine

Vue d'ensemble

Description

4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is an intermediate of Clopidogrel and Prasugrel .

Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is not explicitly mentioned in the retrieved papers .Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride are not explicitly mentioned in the retrieved papers .Applications De Recherche Scientifique

Recherche pharmaceutique

Ce composé fait l’objet de recherches actives en pharmacologie pour ses effets thérapeutiques potentiels. Il a été étudié pour ses propriétés analgésiques et sédatives, ce qui pourrait conduire à de nouveaux traitements contre la douleur et les troubles du sommeil . De plus, ses dérivés se sont révélés prometteurs dans le traitement des maladies du système nerveux et immunitaire.

Applications antidiabétiques

Des chercheurs ont constaté que certains dérivés de ce composé peuvent réduire le taux de glucose dans le sang, ce qui suggère des applications potentielles dans la prévention et le traitement des affections liées au diabète, telles que l’hyperglycémie, la dyslipidémie diabétique et la résistance à l’insuline .

Activité antimycobactérienne

L’activité antimycobactérienne des dérivés de la pyrrolopyridine indique une utilisation potentielle dans la lutte contre les infections mycobactériennes, y compris la tuberculose .

Recherche antivirale

Certaines études ont mis en évidence les capacités antivirales de ce composé, en particulier contre le VIH-1. Cela suggère un rôle dans le développement de nouvelles thérapies antivirales .

Inhibition de l’EGFR pour le traitement du cancer

Des dérivés de ce composé ont été étudiés comme inhibiteurs de l’EGFR, qui sont importants dans le traitement de divers cancers. Les inhibiteurs de l’EGFR peuvent bloquer l’activité de la protéine EGFR, qui est hyperactive dans de nombreuses cellules cancéreuses .

Intermédiaire de synthèse chimique

Le composé sert d’intermédiaire dans la synthèse d’entités chimiques plus complexes. Par exemple, il est utilisé dans la production du clopidogrel et du prasugrel, qui sont des médicaments antiplaquettaires pour la prévention des accidents vasculaires cérébraux et des crises cardiaques .

Études d’activité biologique

L’activité biologique des dérivés de la pyrrolo[3,4-c]pyridine est un vaste domaine d’étude. Ces composés ont été étudiés pour leur potentiel à traiter les maladies cardiovasculaires et l’hypertension en raison de leurs effets sur le taux de glucose et de lipides dans le sang .

Mécanisme D'action

Target of Action

The primary target of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This process blocks the activation of downstream signaling pathways, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound affects the FGF-FGFR axis , a signal transduction pathway that regulates various biological processes . Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation, resulting in the activation of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt . The inhibition of FGFRs by 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride disrupts these pathways, leading to the inhibition of cell proliferation and migration .

Pharmacokinetics

The compound’s molecular weight (17266) suggests that it may have favorable pharmacokinetic properties .

Result of Action

The inhibition of FGFRs by 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride leads to a decrease in cell proliferation and an increase in apoptosis . In vitro studies have shown that the compound significantly inhibits the migration and invasion of 4T1 breast cancer cells .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound can also bind to certain receptors, influencing their activity and modulating biochemical pathways. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in metabolic processes .

Cellular Effects

The effects of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it can activate receptors by mimicking the action of natural ligands, leading to downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h1,4,8-9H,2-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMDLOLMTKGWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

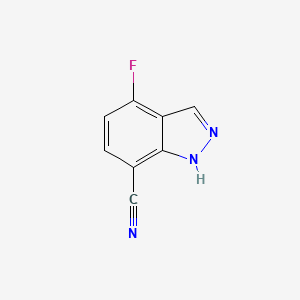

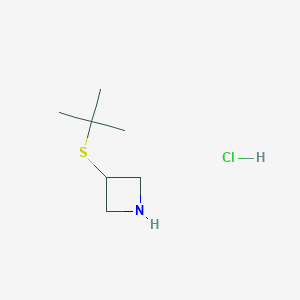

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)

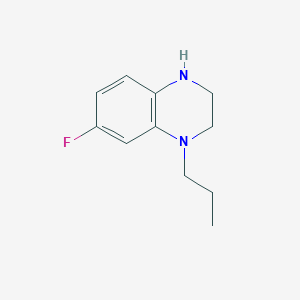

![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)

![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)

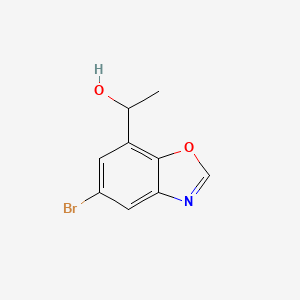

![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)